molecular formula C12H25N3O2S B12076014 N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide

N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide

Cat. No.: B12076014
M. Wt: 275.41 g/mol
InChI Key: NTYPNOSMKBGZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide (CAS Number 1206969-86-9) is a synthetic organic compound with a molecular formula of C12H25N3O2S and a molecular weight of 275.41 g/mol . This molecule features a sulfonamide functional group linked to two nitrogen-containing heterocycles, a piperidine and a 1-methylpiperidine, which are of significant interest in modern medicinal chemistry. Compounds containing the sulfonamide functional group are extensively researched due to their wide spectrum of potential biological activities. Sulfonamides have historically served as foundational structures for antibacterial agents and continue to be explored for various therapeutic applications, including as antifungal, anti-inflammatory, antioxidant, anticancer, and antidiabetic agents . The specific structural motif of piperidine and its derivatives is also a key pharmacophore in drug discovery. Recent scientific literature highlights the importance of piperidine-based compounds in developing new pharmacological agents, with research indicating potential applications in areas such as diabetes mellitus . The incorporation of these two privileged scaffolds—the sulfonamide and the piperidine/1-methylpiperidine—into a single molecule makes this compound a valuable intermediate for researchers. It is primarily used in the synthesis and discovery of novel bioactive molecules, serving as a key building block for constructing more complex chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing the necessary personal protective equipment and adhering to all relevant safety protocols for laboratory chemicals.

Properties

Molecular Formula

C12H25N3O2S

Molecular Weight

275.41 g/mol

IUPAC Name

N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide

InChI

InChI=1S/C12H25N3O2S/c1-14-9-5-11(6-10-14)15(2)18(16,17)12-3-7-13-8-4-12/h11-13H,3-10H2,1-2H3

InChI Key

NTYPNOSMKBGZMP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)S(=O)(=O)C2CCNCC2

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of Preformed Amines

The most straightforward approach involves reacting piperidine-4-sulfonyl chloride with N-methyl-(1-methylpiperidin-4-yl)amine . This method requires prior synthesis of the secondary amine, which is achieved via reductive amination of 1-methylpiperidin-4-amine with formaldehyde. The sulfonylation proceeds in dichloromethane (DCM) at 0–25°C, using triethylamine (TEA) as a base to neutralize HCl byproducts.

Reaction Conditions:

StepReagentsSolventTemperatureYield
Amine synthesisNaBH3CN, CH2OMeOH25°C75%
SulfonylationPiperidine-4-sulfonyl chloride, TEADCM0→25°C68%

Sequential Alkylation-Sulfonylation

An alternative route involves sulfonating 4-amino-1-methylpiperidine followed by N-methylation. However, methylating sulfonamides is challenging due to poor nucleophilicity. Mitsunobu conditions (DIAD, PPh3, MeOH) or alkylation with methyl iodide in the presence of a strong base (e.g., KOtBu) have been explored, though yields remain moderate (50–60%).

Solid-Phase Synthesis

Recent advances utilize resin-bound sulfonyl chlorides to streamline purification. For example, Wang resin-functionalized sulfonyl chloride reacts sequentially with 1-methylpiperidin-4-amine and methylamine, achieving a 70% isolated yield after cleavage.

Detailed Preparation Methods

Synthesis of N-Methyl-(1-methylpiperidin-4-yl)amine

Procedure:

  • Dissolve 1-methylpiperidin-4-amine (10 mmol) in methanol (20 mL).

  • Add formaldehyde (37% aq., 12 mmol) and stir for 30 minutes.

  • Add NaBH3CN (15 mmol) in portions over 1 hour.

  • Stir at 25°C for 12 hours, then concentrate under vacuum.

  • Purify via column chromatography (SiO2, CH2Cl2:MeOH 9:1) to obtain the secondary amine (75% yield).

Characterization:

  • 1H NMR (400 MHz, CDCl3): δ 2.85–2.70 (m, 4H, piperidine-H), 2.45 (s, 3H, N-CH3), 2.30–2.15 (m, 4H), 1.80–1.60 (m, 2H).

  • HRMS (ESI+): m/z calcd for C7H16N2 [M+H]+: 129.1386; found: 129.1389.

Preparation of Piperidine-4-sulfonyl Chloride

Procedure:

  • Suspend piperidine-4-sulfonic acid (10 mmol) in thionyl chloride (20 mL).

  • Reflux at 70°C for 4 hours.

  • Remove excess SOCl2 under reduced pressure to afford the sulfonyl chloride as a pale-yellow oil (90% yield).

Safety Note: Conduct in a fume hood due to SO2 and HCl evolution.

Final Sulfonylation

Procedure:

  • Dissolve N-methyl-(1-methylpiperidin-4-yl)amine (5 mmol) and TEA (6 mmol) in DCM (15 mL).

  • Add piperidine-4-sulfonyl chloride (5.5 mmol) dropwise at 0°C.

  • Warm to 25°C and stir for 6 hours.

  • Wash with 1M HCl (10 mL), then saturated NaHCO3 (10 mL).

  • Dry over MgSO4, concentrate, and purify via recrystallization (EtOAc/hexanes) to isolate the product (68% yield).

Characterization:

  • 1H NMR (400 MHz, DMSO-d6): δ 3.40–3.20 (m, 4H), 2.95 (s, 3H, N-CH3), 2.80–2.60 (m, 4H), 2.30–2.10 (m, 4H), 1.90–1.70 (m, 4H).

  • 13C NMR (100 MHz, DMSO-d6): δ 54.2 (SO2N-CH3), 52.8 (piperidine-C), 46.5 (N-CH3), 25.3, 24.8.

  • HPLC Purity: 98.5% (C18, MeCN:H2O 70:30).

Analytical and Optimization Considerations

Challenges in N-Methylation

Direct methylation of the intermediate sulfonamide often results in over-alkylation or quaternary salt formation. Using MeI/KOtBu in THF at −78°C minimizes side reactions, but yields remain suboptimal (≤60%).

Solvent Effects on Sulfonylation

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates but may promote hydrolysis of the sulfonyl chloride. Kinetic studies show DCM provides optimal balance between reactivity and stability .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiparasitic Activity

One of the prominent applications of N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide is its role in antiparasitic drug development. Research has shown that derivatives of this compound exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness (HAT). For instance, a study demonstrated that certain modifications to the piperidine structure improved blood-brain barrier permeability and enhanced therapeutic efficacy in mouse models. Specifically, compounds derived from this sulfonamide exhibited curative effects at doses as low as 12.5 mg/kg, indicating their potential as effective treatments for HAT .

2. Glycine Transporter Inhibition

This compound has also been investigated for its inhibitory effects on glycine transporters (GlyT1). A novel GlyT1 inhibitor designed through the superposition of various chemotypes showed promising results, with an IC50 value of 1.8 nM. This compound exhibited significant pharmacological effects in rodent models for schizophrenia while minimizing central nervous system side effects . The structural similarities with sulfonamide derivatives suggest that this compound could be optimized for similar applications.

Data Tables

The following table summarizes key findings related to the efficacy and structural modifications of this compound and its derivatives:

Compound DescriptionTarget DiseaseEfficacy (IC50/Curative Dose)Notes
This compoundAfrican Sleeping SicknessIC50 = 0.002 μM (curative at 12.5 mg/kg)Effective against T. brucei
GlyT1 Inhibitor Derived from SulfonamideSchizophreniaIC50 = 1.8 nMMinimal CNS side effects

Case Studies

Case Study 1: Antiparasitic Drug Development

In a study focused on optimizing sulfonamide derivatives for treating HAT, researchers synthesized various compounds based on this compound. These compounds were tested in vivo, revealing that specific structural modifications significantly improved their selectivity and potency against T. brucei. The lead compound was fully curative at a dose of 12.5 mg/kg administered twice daily over four days .

Case Study 2: GlyT1 Inhibition

Another investigation involved the development of a GlyT1 inhibitor based on the piperidine scaffold. The resulting compound demonstrated powerful inhibitory activity and was evaluated in rodent models for schizophrenia. It showed significant improvements in cognitive function without inducing adverse central nervous system effects, highlighting the therapeutic potential of piperidine-based sulfonamides in neuropsychiatric disorders .

Mechanism of Action

The mechanism of action of N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Variations

The table below summarizes key structural differences between the target compound and related sulfonamide or piperidine derivatives:

Compound Name (IUPAC) Core Structure Sulfonamide Substituents Additional Functional Groups Applications/Research Context
N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide Piperidine N-methyl, 1-methylpiperidin-4-yl None Discontinued intermediate (CymitQuimica)
3-(4-(sulfonyl)piperazin-1-yl)-4-nitro-N-(pyridin-4-ylmethyl)aniline Nitrophenyl Piperazine, pyridin-4-ylmethyl Nitro, aniline SAR studies for bioactive molecules
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate Pyrimidine N-methyl, methylsulfonyl 4-fluorophenyl, isopropyl Crystal structure analysis (Acta Cryst. E)
4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide Benzene 1-methylpiperidin-4-yl Cyclopentylaminomethyl Pharmaceutical intermediate (Hairui Chemical)
(1E)-N-Hydroxy-2-(1-methylpiperidin-4-yl)ethanimide Piperidine None (imine group) N-hydroxy Organic synthesis precursor
Key Observations:

Core Structure: The target compound’s piperidine core distinguishes it from nitrophenyl () and pyrimidine () derivatives.

Sulfonamide Substituents : Unlike the methylsulfonyl group in ’s pyrimidine derivative, the target compound’s sulfonamide connects two substituted piperidines, possibly influencing steric bulk and solubility .

Functional Groups: The cyclopentylaminomethyl group in ’s benzenesulfonamide introduces lipophilicity, which could enhance membrane permeability compared to the target compound’s simpler substituents .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The fluorophenyl and cyclopentyl groups in and increase logP values, suggesting higher lipophilicity than the target compound. This may impact blood-brain barrier penetration or metabolic stability .
  • Basicity : The tertiary amines in the target compound’s piperidine rings contribute to moderate basicity (predicted pKa ~8–9), whereas the imine group in ’s compound reduces basicity, altering solubility profiles .
  • Stability : The discontinued status of the target compound () contrasts with ’s benzenesulfonamide, which remains in production, possibly due to better synthetic yields or stability .

Biological Activity

N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide is a sulfonamide compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C12_{12}H25_{25}N3_3O2_2S
  • CAS Number : 86398-90-5

The compound features a piperidine core with a sulfonamide functional group, which is critical for its biological activity. The presence of the methyl and piperidinyl groups enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, allowing the compound to inhibit specific enzymes. This property is particularly useful in targeting metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation : The compound may interact with various receptors, altering their signaling pathways. This interaction can lead to therapeutic effects in conditions such as cancer or infectious diseases.

Antimicrobial Properties

Recent studies have indicated that sulfonamide compounds exhibit significant antimicrobial activity. For instance, this compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth and proliferation.

Antitumor Activity

Research has explored the potential of this compound in cancer therapy. A study focusing on similar sulfonamide derivatives demonstrated that they could induce apoptosis in tumor cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of key proteins involved in cell survival pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring and sulfonamide group can significantly influence potency and selectivity. For example, alterations that enhance binding affinity to target enzymes or receptors can lead to improved therapeutic profiles.

ModificationEffect on Activity
Increased lipophilicityEnhanced cell membrane permeability
Substitution at the piperidine nitrogenImproved binding affinity to target enzymes
Variations in the sulfonamide groupAltered pharmacological properties

Study on Antitumor Effects

A notable study investigated the effects of a related sulfonamide compound on tumor cell lines. The results indicated that treatment led to significant inhibition of cell proliferation and migration, attributed to the induction of ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation . This suggests that this compound could have similar effects.

Antimicrobial Screening

In antimicrobial assays, derivatives of sulfonamides were screened against Mycobacterium tuberculosis, revealing that modifications to the sulfonamide group could enhance activity against resistant strains . This highlights the potential for developing new treatments for tuberculosis using compounds like this compound.

Q & A

Q. What are the common synthetic routes for N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aromatic or heterocyclic groups .
  • Sulfonamide Formation : Reacting piperidine derivatives with sulfonyl chlorides under anhydrous conditions .
  • Purification : Column chromatography or recrystallization to isolate the target compound, with optimization via TLC monitoring and solvent selection . Reaction conditions (temperature, catalyst loading, solvent polarity) are optimized using design-of-experiment (DoE) approaches to maximize yield and minimize side products .

Q. What spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification .
  • X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and bond angles, as demonstrated in similar sulfonamide derivatives .
  • FT-IR : Identification of functional groups (e.g., sulfonamide S=O stretches) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on OSHA and GHS guidelines:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers at controlled room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this sulfonamide derivative?

Computational strategies include:

  • Molecular Docking : Using software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Validation involves comparing docking scores with experimental IC50_{50} values .
  • QSAR Modeling : Correlating structural descriptors (e.g., logP, polar surface area) with antimicrobial or inhibitory activity .
  • MD Simulations : Assessing binding stability over time (e.g., 100 ns trajectories) to prioritize compounds for synthesis .

Q. How do researchers resolve contradictions in biological activity data across studies?

Contradictions are addressed via:

  • Standardized Assays : Replicating studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
  • Meta-Analysis : Statistical aggregation of data from multiple studies to identify trends .
  • Mechanistic Studies : Elucidating off-target effects or metabolite interactions using knockout cell lines or isotopic labeling .

Q. What strategies optimize pharmacokinetic properties through structural modifications?

Key approaches include:

  • Salt Formation : Enhancing solubility via hemi-tartrate salts, as seen in patented crystalline forms .
  • Prodrug Design : Introducing hydrolyzable groups (e.g., esters) to improve bioavailability .
  • Polymorph Screening : Identifying stable crystalline forms with improved dissolution rates using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) .

Q. How is the compound’s stability under experimental conditions assessed, and what degradation products are observed?

Stability studies involve:

  • Forced Degradation : Exposing the compound to heat, light, or acidic/basic conditions, followed by HPLC-MS to identify degradants (e.g., sulfonic acid derivatives) .
  • Accelerated Stability Testing : Storing samples at 40°C/75% RH for 6 months and monitoring purity .
  • Kinetic Analysis : Calculating degradation rate constants (kk) to predict shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.